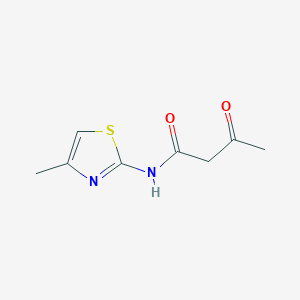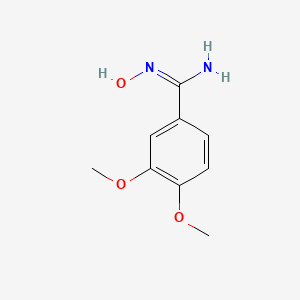
N-Hydroxy-3,4-dimethoxy-benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3,4-Dimethoxybenzamidin ist eine organische Verbindung mit der Summenformel C9H12N2O3. Es ist ein Derivat von Benzamidin, das sich durch das Vorhandensein von Hydroxy- und Methoxygruppen am Benzolring auszeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Hydroxy-3,4-Dimethoxybenzamidin beinhaltet typischerweise die Reaktion von 3,4-Dimethoxybenzaldehyd mit einer Carbonylverbindung wie Methylen-tert-butylketon. Dies wird gefolgt von Oxidations- und Iminierungsschritten, um die Zielverbindung zu erhalten . Die Reaktionsbedingungen umfassen häufig die Verwendung von Basen wie Triethylamin (TEA) und Lösungsmitteln wie Tetrahydrofuran (THF) .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für N-Hydroxy-3,4-Dimethoxybenzamidin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Verbesserung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungsverfahren umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-Hydroxy-3,4-Dimethoxybenzamidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine zu bilden.
Substitution: Die Methoxygruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Natriummethoxid für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3,4-Dimethoxybenzamidin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese anderer organischer Verbindungen verwendet.
Biologie: Die Verbindung wurde auf ihre möglichen antioxidativen und antibakteriellen Aktivitäten untersucht.
Industrie: Es findet Anwendung in der Produktion von Pharmazeutika und anderen Feinchemikalien.
Wirkmechanismus
Der Wirkmechanismus von N-Hydroxy-3,4-Dimethoxybenzamidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise bestimmte Enzyme hemmen oder mit Zellrezeptoren interagieren, um seine biologischen Wirkungen auszuüben. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,4-dimethoxy-benzamidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a carbonyl compound, such as methylene tert-butyl ketone. This is followed by oxidation and imination steps to yield the target compound . The reaction conditions often include the use of bases like triethylamine (TEA) and solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3,4-dimethoxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3,4-dimethoxy-benzamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential antioxidant and antibacterial activities.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in drug discovery.
Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Hydroxy-3,4-dimethoxy-benzamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die N-Hydroxy-3,4-Dimethoxybenzamidin ähneln, umfassen:
- 2,3-Dimethoxybenzamid
- 3-Acetoxy-2-methylbenzamid
- N-(2-Hydroxy-4-nitrophenyl)-p-substituiertes Benzamid
Einzigartigkeit
N-Hydroxy-3,4-Dimethoxybenzamidin ist aufgrund seines spezifischen Substitutionsschemas am Benzolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Forschungs- und Industrieanwendungen wertvoll .
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
N'-hydroxy-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
REKFOHFJHBBXOR-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C(=N\O)/N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=NO)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


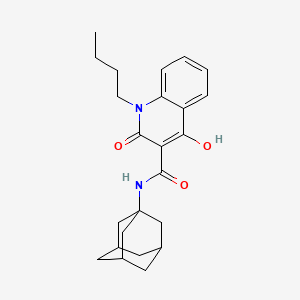


![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
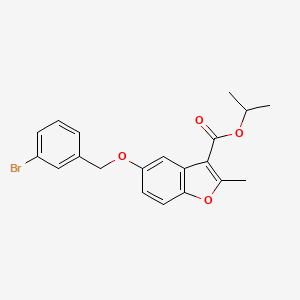
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

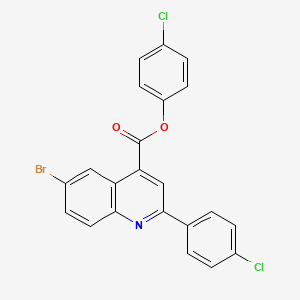
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
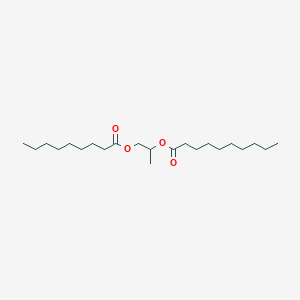
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)
![Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)
